N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide
Description
This compound features a benzamide core linked to a 4,5-dimethylthiophen-2-yl scaffold. The thiophene ring is substituted at the 3-position with a hybrid group combining 4-methylpiperidin-1-yl and pyridin-3-yl moieties.
Properties
Molecular Formula |
C25H29N3OS |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)-pyridin-3-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H29N3OS/c1-17-11-14-28(15-12-17)23(21-10-7-13-26-16-21)22-18(2)19(3)30-25(22)27-24(29)20-8-5-4-6-9-20/h4-10,13,16-17,23H,11-12,14-15H2,1-3H3,(H,27,29) |
InChI Key |
UJCGOLRFDJMVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological processes.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thiophene vs. Thiazole Derivatives
- Target Compound : Contains a thiophene ring, which offers moderate aromaticity and flexibility.
- Analog 4d–4i (): Feature a thiazole core (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide). However, thiophene may confer better metabolic stability .
Substituted Pyridine Position
- Target Compound : Pyridin-3-yl group positions the nitrogen meta to the methylene bridge.
Piperidine/Piperazine Substituent Modifications
- Target Compound : 4-Methylpiperidin-1-yl group introduces a lipophilic substituent, favoring membrane penetration.
- Analog 4e () : Uses 4-methylpiperazin-1-yl, which adds a basic nitrogen, increasing hydrogen-bond acceptor count (6 vs. 5 in the target) and solubility in acidic environments .
- Compound : Replaces pyridin-3-yl with 3-fluorophenyl, enhancing hydrophobicity and possibly altering selectivity for fluorophore-sensitive targets .
Benzamide vs. Alternative Carboxamides
- Target Compound : Benzamide group provides a planar aromatic system for π-π stacking.
- Compound : Substitutes benzamide with furan-2-carboxamide , reducing aromatic surface area but introducing an oxygen lone pair for dipole interactions. This analog has a molecular weight of 410.536 g/mol, slightly lower than the target compound’s estimated ~430 g/mol (based on structural similarity), which may improve bioavailability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
